4-(Dimethylamino)benzene-1-sulfonyl chloride
Overview
Description
4-(Dimethylamino)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO4S2 and a molecular weight of 283.75 g/mol . It is commonly used as a reagent in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its ability to act as a sulfonylating agent, making it valuable in the preparation of sulfonamide derivatives.
Mechanism of Action
Target of Action
4-(Dimethylamino)benzene-1-sulfonyl chloride, also known as Dabsyl chloride, is primarily used as a reagent in biochemical research . Its primary targets are amino acids , peptides, and proteins .
Mode of Action
Dabsyl chloride reacts freely with all amino acids to form dabsyl amino acids . This reaction is due to the compound’s capacity to covalently bind to the substrates . It can also react with primary and secondary amines .
Biochemical Pathways
The biochemical pathways affected by Dabsyl chloride are those involving amino acids, peptides, and proteins. The compound forms dabsyl derivatives of these molecules, which can be easily detected due to their photostability .
Pharmacokinetics
Its solubility in dmf and acetonitrile suggests that it may have good bioavailability
Result of Action
The result of Dabsyl chloride’s action is the formation of dabsyl derivatives of amino acids, peptides, and proteins . These derivatives are photostable and can be easily detected, making Dabsyl chloride a useful tool in biochemical research .
Biochemical Analysis
Biochemical Properties
The primary biochemical role of 4-(Dimethylamino)benzene-1-sulfonyl chloride is in the qualitative and quantitative identification of amino acids and for the determination of N-terminal amino acids . It is also used in the determination of primary and secondary amines by HPLC .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amino acids to form dabsyl amino acids . This reaction is likely facilitated by the sulfonyl chloride group, which is a good leaving group, allowing the compound to react with the amino group of amino acids.
Temporal Effects in Laboratory Settings
It is known that dabsyl amino acids, the products of its reaction with amino acids, are photostable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Dimethylamino)benzenesulfonyl chloride with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Dimethylamino)benzenesulfonyl chloride+SOCl2→4-(Dimethylamino)benzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The dimethylamino group activates the benzene ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions to introduce substituents onto the benzene ring.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
4-(Dimethylamino)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)azobenzene-4′-sulfonyl chloride:
4-(Trifluoromethoxy)benzenesulfonyl chloride: Used in various organic synthesis reactions.
4-(Dimethylamino)benzoyl chloride: Utilized in the synthesis of benzoyl derivatives.
Uniqueness
4-(Dimethylamino)benzene-1-sulfonyl chloride is unique due to its dual functionality as both a sulfonylating agent and an electrophilic aromatic substitution reagent. This versatility makes it valuable in a wide range of chemical and biological applications.
Properties
IUPAC Name |
4-(dimethylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(2)7-3-5-8(6-4-7)13(9,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQAIFXZCMVBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500734 | |
Record name | 4-(Dimethylamino)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19715-49-2 | |
Record name | 4-(Dimethylamino)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20500734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(dimethylamino)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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